8-Bromo-3-methylquinazolin-4(3H)-one
Beschreibung
Significance of Quinazolinone Scaffold in Medicinal Chemistry and Drug Discovery
The quinazolinone scaffold, a fused nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry and drug discovery. ijprajournal.comresearchgate.net This structural motif is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Quinazolinone derivatives have been extensively investigated and have shown significant potential in treating a multitude of diseases. nih.gov
The therapeutic versatility of the quinazolinone core is remarkable, with compounds exhibiting activities such as anticancer, antimicrobial (including antibacterial and antifungal), anti-inflammatory, anticonvulsant, and antiviral properties. nih.govnih.govnih.govrsc.org In the realm of oncology, numerous quinazolinone-based molecules have been developed as potent anticancer agents. wikipedia.org For instance, gefitinib (B1684475) and lapatinib (B449) are approved drugs that incorporate the quinazoline (B50416) structure and function by inhibiting protein kinases like the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. wikipedia.org
The synthetic accessibility of the quinazolinone ring system allows for extensive structural modifications. nih.gov Researchers can readily alter substituents at various positions of the scaffold, particularly at positions 2, 3, 6, and 8, to fine-tune the molecule's pharmacological profile and structure-activity relationship (SAR). researchgate.netnih.govmdpi.com This flexibility has facilitated the generation of large libraries of diverse molecules, accelerating the discovery of new therapeutic leads. nih.govjuniperpublishers.com The ongoing research into quinazolinone-based hybrids, where the core is combined with other pharmacologically active moieties, further underscores its importance in developing novel drugs with improved potency and multifaceted activity. nih.govrsc.org
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anticancer / Antitumor | Oncology | rsc.orgjuniperpublishers.commdpi.com |
| Antimicrobial (Antibacterial, Antifungal) | Infectious Diseases | nih.govjuniperpublishers.commdpi.com |
| Anti-inflammatory | Inflammatory Disorders | juniperpublishers.commdpi.com |
| Anticonvulsant | Neurology (e.g., Epilepsy) | nih.govrsc.org |
| Antiviral (including Anti-HIV) | Infectious Diseases | nih.govjuniperpublishers.com |
| Antimalarial | Infectious Diseases | juniperpublishers.com |
| Antihypertensive | Cardiovascular Disease | juniperpublishers.com |
| Antitubercular | Infectious Diseases | mdpi.comjuniperpublishers.com |
| Analgesic | Pain Management | nih.govjuniperpublishers.com |
Historical Context and Evolution of Quinazolinone Research
The history of quinazolinone chemistry dates back to the late 19th century. The first synthesis of a quinazoline derivative was reported by Griess in 1869, who prepared a 2-cyano-3,4-dihydro-4-oxoquinazoline from the reaction of anthranilic acid and cyanogen. nih.govresearchgate.net However, the most foundational and widely recognized method for synthesizing the 4(3H)-quinazolinone core was established by Stefan von Niementowski in 1895. wikipedia.orgnih.gov The Niementowski synthesis, which involves the condensation of anthranilic acids with amides at high temperatures, became a cornerstone for accessing this class of compounds. wikipedia.orgnih.govnih.gov
Early research into quinazolinones was largely exploratory. It wasn't until the mid-20th century that the significant pharmacological potential of these compounds began to be systematically unveiled, sparking widespread interest in the medicinal chemistry community. researchgate.net A notable example from this era is methaqualone, a quinazolinone derivative that gained prominence for its sedative-hypnotic properties. researchgate.net
The evolution of synthetic methodologies has been a major driver of quinazolinone research. While classical methods like the Niementowski reaction often required harsh conditions, such as high temperatures and long reaction times, modern organic chemistry has introduced more efficient and milder alternatives. ijprajournal.comnih.gov The advent of microwave-assisted synthesis, for example, has significantly reduced reaction times and improved yields for the Niementowski and other related reactions. ijprajournal.comnih.govnih.gov Furthermore, the development of novel catalytic systems and multi-component reactions has expanded the toolkit for creating structurally complex and diverse quinazolinone derivatives, fueling the ongoing discovery of new bioactive agents. researchgate.net
Overview of Nitrogen Heterocycles and Their Pharmacological Relevance
Nitrogen-containing heterocycles are organic cyclic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. mdpi.com This class of compounds is of immense importance in chemistry and biology, forming the structural basis for a vast number of natural products, including alkaloids, vitamins, and hormones, as well as a majority of synthetic pharmaceuticals. mdpi.comopenmedicinalchemistryjournal.comnih.gov An analysis of FDA-approved drugs revealed that approximately 60% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their central role in drug design. mdpi.comnih.govmsesupplies.com
The pharmacological relevance of nitrogen heterocycles stems from several key features. The presence of nitrogen atoms in the ring structure introduces polarity and the capacity for hydrogen bonding, which are crucial for molecular recognition and binding to biological targets like proteins and nucleic acids. mdpi.comnih.gov These interactions are often fundamental to the mechanism of action of drugs. mdpi.com
The quinazoline ring system, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a prime example of a pharmacologically significant nitrogen heterocycle. mdpi.comnih.gov Its rigid, planar structure and the specific arrangement of its nitrogen atoms make it an effective scaffold for presenting various functional groups in a defined three-dimensional space, allowing for precise interactions with enzyme active sites or cell receptors. researchgate.net The stability of the quinazolinone core to metabolic processes further enhances its drug-like properties. researchgate.net Consequently, nitrogen heterocycles like quinazolinones remain a highly fertile ground for the discovery and development of new therapeutic agents to address a wide range of human diseases. nih.govrsc.org
Eigenschaften
IUPAC Name |
8-bromo-3-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-5-11-8-6(9(12)13)3-2-4-7(8)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKMGYYVHYYEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290860 | |
| Record name | 8-Bromo-3-methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341038-12-7 | |
| Record name | 8-Bromo-3-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341038-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-3-methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of Brominated and N3 Methylated Quinazolinones
Influence of Substituents on the Quinazolinone Scaffold
The diverse pharmacological activities associated with the quinazoline (B50416) framework, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the importance of understanding how different functional groups contribute to its biological efficacy. mdpi.comresearchgate.net The benzene (B151609) portion of the bicyclic system is more susceptible to electrophilic substitution than the pyrimidine (B1678525) ring, with the reactivity order being 8 > 6 > 5 > 7. wikipedia.org This inherent reactivity provides a basis for the targeted synthesis of derivatives with potentially enhanced therapeutic properties.
Significance of Position 8 Substitution (Bromine)
The substitution at position 8 of the quinazolinone scaffold has been identified as a key determinant of biological activity. nih.govnih.gov The introduction of a bromine atom at this position, as seen in 8-Bromo-3-methylquinazolin-4(3H)-one, can have a profound impact on the molecule's pharmacological properties. The presence of a halogen at this position can significantly improve the antimicrobial activities of quinazolinone derivatives. nih.gov
Recent studies have further emphasized the potential of C-8 substitutions to enhance the potency of quinazolinone-based inhibitors. For instance, research on tankyrase inhibitors has shown that introducing substituents at the C-8 position can lead to improved affinity and selectivity. researchgate.net This suggests that the space around the C-7 and C-8 positions can be effectively utilized to create more potent and selective compounds. biorxiv.org
Steric and Electronic Effects of Bromine
From a steric perspective, the size of the bromine atom can influence the conformation of the molecule and its ability to fit into a specific binding pocket. The introduction of even small, electron-rich substituents at the C-8 position has been suggested to enhance inhibitory potency towards certain enzymes. biorxiv.org The interplay of these steric and electronic factors is crucial in determining the binding affinity and selectivity of 8-substituted quinazolinones.
Comparison with Other Halogen Substitutions (e.g., Chlorine, Iodine)
When comparing bromine with other halogens like chlorine and iodine at position 8, several factors come into play, including electronegativity, atomic size, and lipophilicity. Generally, the introduction of a halogen atom at positions 6 and 8 can improve antimicrobial activities. nih.gov Studies on other positions of the quinazolinone scaffold have shown that increasing the atomic number of the halogen substituent can enhance interactions with biological targets like human serum albumin. mdpi.com
The reactivity of halogenated quinazolinones in cross-coupling reactions, which are often used to synthesize more complex derivatives, follows the trend of C-I > C-Br >> C-Cl. nih.gov This indicates that an iodine substituent is more reactive than bromine, which is in turn more reactive than chlorine. This differential reactivity can be exploited in the design and synthesis of novel quinazolinone derivatives. In some instances, substitutions with iodine at positions 6 and 8 have been shown to significantly improve antibacterial activity. nih.gov
| Property | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Atomic Radius (pm) | 100 | 114 | 133 |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 | 2.66 |
| Lipophilicity (Hansch-Leo π value) | 0.71 | 0.86 | 1.12 |
Role of the N3-Methyl Group in Pharmacological Activity
The N3-position of the quinazolinone scaffold is another critical site for substitution, and the nature of the group at this position can significantly influence the molecule's pharmacological activity. The presence of a methyl group at the N3-position, as in this compound, can affect the molecule's reactivity and its interactions with biological targets. ijpca.org
The N3-substituent can play a role in the tautomeric equilibrium of the quinazolinone system. For instance, a methyl group at the N3-position influences the outcome of chlorination reactions, indicating its effect on the electronic properties of the heterocyclic ring. ijpca.orgresearchgate.net
Impact of N3-Substituent Size and Lipophilicity
The size and lipophilicity of the substituent at the N3-position are important factors in determining the biological activity of quinazolinone derivatives. Structure-activity relationship studies have shown that increasing the size of the N3-substituent can sometimes lead to a decrease in potency. For example, the introduction of bulkier substituents in the side chain of some quinazolinone analogs resulted in a loss of potency. mdpi.com
Conversely, lipophilicity can be a desirable property, as it can enhance the ability of a compound to cross biological membranes, such as the blood-brain barrier. nih.gov However, an optimal balance of size and lipophilicity is often required for maximal activity. Studies on certain anticonvulsant derivatives have indicated that compounds with higher lipophilicity tend to be more active. researchgate.net
| N3-Substituent | Size (Approx. van der Waals volume, ų) | Lipophilicity (cLogP of substituent) | General Impact on Activity (Example Context) |
| Methyl | ~20 | 0.5 | Can be essential for maintaining a specific tautomeric form and reactivity. ijpca.orgresearchgate.net |
| Ethyl | ~35 | 1.0 | A slight increase in size and lipophilicity may be tolerated or beneficial. |
| Propyl | ~50 | 1.5 | Further increases may lead to decreased potency in some systems. mdpi.com |
| Cyclohexyl | ~90 | 2.5 | A significant increase in bulk and lipophilicity, which can be detrimental or beneficial depending on the target. |
N3-Alkyl vs. Aromatic Substitutions
The introduction of aromatic groups at the N3-position has been shown to increase binding interactions in some cases. nih.gov This is likely due to the ability of the aromatic ring to form favorable interactions with aromatic amino acid residues in the binding site of a protein target. The selection of an appropriate N3-substituent, whether alkyl or aromatic, is therefore a critical consideration in the design of quinazolinone-based therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Analyses
QSAR represents a computational and mathematical approach to establish a relationship between the chemical structure of a series of compounds and their biological activity. longdom.org These models translate molecular structures into numerical descriptors, which are then correlated with activity through statistical methods. mdpi.com For quinazolinone derivatives, QSAR is a powerful tool used to predict the activity of novel compounds, understand the mechanism of action, and guide the synthesis of more potent analogues.
Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed for quinazolinone derivatives to elucidate the structural requirements for their various biological activities, including anticancer and antimicrobial effects. nih.govtiu.edu.iq
2D-QSAR: These models utilize descriptors calculated from the 2D representation of the molecule, such as topological, constitutional, and physicochemical parameters. mdpi.com While simpler, 2D-QSAR can effectively identify key molecular properties influencing activity. Studies have constructed both linear models, using techniques like multiple linear regression, and more complex non-linear models. nih.govtiu.edu.iq
3D-QSAR: These advanced models consider the 3D conformation of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govtandfonline.com These methods calculate steric and electrostatic fields around the aligned molecules to generate a 3D map that highlights regions where specific properties are favorable or unfavorable for activity. nih.gov For quinazolinone derivatives, 3D-QSAR models have been developed with high predictive power, as indicated by strong statistical metrics such as the cross-validation coefficient (q²) and the non-cross-validated correlation coefficient (r²). tiu.edu.iqtandfonline.com For example, one study on 4-methyl quinazoline derivatives reported CoMFA and CoMSIA models with q² values of 0.850 and 0.92, and r² values of 0.998 and 0.987, respectively, indicating robust and predictive models. tandfonline.com
A primary outcome of QSAR studies is the identification of specific molecular descriptors that are critical for biological activity. These descriptors provide insight into the physicochemical properties that govern the interaction between the drug and its target.
For quinazolinone derivatives, various types of descriptors have been identified as significant:
2D Descriptors: Studies have shown that constitutional descriptors (e.g., molecular weight), electronic descriptors (related to charge distribution), and topological indices are important for predicting activity. mdpi.com Properties like molar refractivity (AMR) and Van der Waals volume (VABC) have also been implicated. wjbphs.com
3D Descriptors (from CoMFA/CoMSIA): 3D-QSAR contour maps provide a visual representation of key structural features. For quinazolinones, these studies have highlighted the importance of:
Steric Fields: Indicating that bulky groups are favored in some regions and disfavored in others. wikipedia.org
Electrostatic Fields: Showing regions where positive or negative charges enhance activity. nih.govwikipedia.org
Hydrophobic Fields: Identifying areas where lipophilic groups are important for binding.
Hydrogen Bond Acceptor/Donor Fields: Pinpointing specific locations where hydrogen bonding interactions are critical for activity. tandfonline.com
Table 2: Key Molecular Descriptors in QSAR Models of Quinazolinones This table is interactive. You can sort the data by clicking on the column headers.
| Descriptor Type | Examples | Influence on Activity |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count | Relates molecular size to activity. mdpi.com |
| Electronic | Charge Descriptors, Dipole Moment | Governs electrostatic interactions with the target. mdpi.com |
| Topological | Connectivity Indices | Describes molecular shape and branching. |
| 3D Steric | CoMFA Steric Fields | Defines favorable and unfavorable regions for bulky substituents. wikipedia.org |
| 3D Electrostatic | CoMSIA Electrostatic Fields | Highlights areas where specific charge distributions enhance potency. nih.gov |
| 3D H-Bonding | H-bond Acceptor/Donor Fields | Identifies key hydrogen bonding interactions for receptor binding. tandfonline.com |
To specifically analyze the influence of different substituents at various positions—a concept central to SAR—Group-QSAR (G-QSAR) offers a more refined approach. G-QSAR is an advanced methodology that focuses on the properties of molecular fragments or substituent groups rather than the molecule as a whole.
This technique is particularly useful for understanding the positional effects of substitutions on the quinazolinone ring. G-QSAR models consider not only the intrinsic properties of a substituent (like its size or electronics) but also "cross-terms," which describe the interactions between different fragments or substituents on the molecule. By analyzing these fragment descriptors and their interactions, G-QSAR can provide detailed insights into why a particular group at a specific position (e.g., a bromo group at C6 vs. C8) has a certain effect on biological activity. This approach holds promise for systematically dissecting the complex SAR of quinazolinone derivatives and for the rational design of new compounds by optimizing substituent effects at each key position.
Mechanistic Investigations of Biological Activities of 8 Bromo 3 Methylquinazolin 4 3h One Analogs
Anticancer Mechanisms and Molecular Targets
Analogs of 8-Bromo-3-methylquinazolin-4(3H)-one have been identified as potent inhibitors of key oncogenic pathways. Their mechanism of action primarily involves the targeting of specific enzymes, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), which are frequently dysregulated in various malignancies.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The quinazolin-4(3H)-one scaffold is a well-established core structure for the development of EGFR inhibitors. nih.govunar.ac.id The presence of a bulky bromine atom at the 8-position of the quinazoline (B50416) ring has been shown to contribute to higher inhibitory activity against EGFR. nih.govunar.ac.id These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its activation.
Molecular docking and dynamic simulations have revealed that 8-bromo-quinazolinone analogs adopt stable binding conformations within the ATP-binding pocket of the EGFR kinase domain. nih.govresearchgate.net The quinazoline core serves as a crucial scaffold, orienting the molecule to form essential interactions with the receptor. researchgate.net Upon binding, these inhibitors can induce conformational changes in the EGFR protein, locking it in an inactive state. The 4-anilinoquinazoline (B1210976) moiety, a common feature in many EGFR inhibitors, is instrumental in achieving a tighter binding conformation within the active site. nih.gov
Studies have shown that the flexibility of the ligand and the protein is crucial for effective binding. The interaction of these analogs within the hydrophobic pocket of the receptor leads to a stable ligand-protein complex, thereby inhibiting the downstream signaling cascade that promotes tumor growth.
The inhibitory potency of 8-bromo-quinazolinone analogs against EGFR is dictated by a network of specific interactions with amino acid residues in the ATP-binding site. A critical hydrogen bond is consistently observed between the N1 atom of the quinazoline ring and the backbone NH of Methionine 793 (Met793) in the hinge region of the kinase. nih.govjapsonline.com
In addition to this key interaction, various other bonds contribute to the stability of the complex. These include:
Hydrogen bonds: Interactions have been noted with residues such as Lysine 728 (Lys728) and through water bridges with Threonine 766 (Thr766) and Threonine 830 (Thr830). nih.govjapsonline.com
Hydrophobic interactions: The bromo-substituted phenyl ring often engages in hydrophobic interactions with residues like Leucine 718 (Leu718), Valine 726 (Val726), Alanine 743 (Ala743), and Leucine 844 (Leu844).
Halogen bonds: The bromine atom at the 8-position can form halogen bonds with residues such as Threonine 790 (Thr790) and Leucine 788 (Leu788), further enhancing the binding affinity. japsonline.com
| Amino Acid Residue | Type of Interaction | Reference |
|---|---|---|
| Met793 | Hydrogen Bond | japsonline.com, nih.gov |
| Thr790 | Halogen Bond | japsonline.com |
| Leu788 | Halogen Bond | japsonline.com |
| Lys728 | Hydrogen Bond | japsonline.com |
| Leu718 | Hydrophobic Interaction |
Phosphoinositide 3-Kinase (PI3K) Pathway Modulation
The PI3K/Akt/mTOR signaling pathway is another critical target for anticancer drug development, and quinazoline derivatives have emerged as promising inhibitors of this cascade. nih.govnih.gov Dysregulation of this pathway is a common event in many cancers, leading to uncontrolled cell proliferation and survival.
Research has demonstrated that quinazoline-based compounds can be potent and selective inhibitors of specific PI3K isoforms. In particular, significant efforts have been directed towards developing inhibitors for the PI3Kδ isoform, which is predominantly expressed in leukocytes and plays a crucial role in B-cell malignancies. nih.govresearchgate.net
A notable example is IC87114, a 2,3-disubstituted quinazolin-4(3H)-one analog, which is a potent and highly selective inhibitor of PI3Kδ. nih.gov The development of such isoform-selective inhibitors is a key strategy to enhance therapeutic efficacy while minimizing off-target effects. Optimization of the quinazoline scaffold has led to the identification of potent PI3Kδ selective analogs with favorable pharmacokinetic properties. nih.gov While PI3Kδ is a primary target, some quinazoline derivatives have also shown inhibitory activity against other isoforms like PI3Kα. nih.gov
| Quinazoline Analog Type | Target PI3K Isoform | Key Findings | Reference |
|---|---|---|---|
| 4-aryl quinazolines | PI3Kδ | Optimized into potent and isoform-selective inhibitors. | nih.gov |
| IC87114 and analogs | PI3Kδ | Potent and highly selective inhibition. | nih.gov |
| Dimorpholinoquinazolines | PI3Kα | Demonstrated inhibition, though potentially as a minor target among other kinases. | nih.gov |
By directly inhibiting PI3K, 8-bromo-quinazolinone analogs and related compounds effectively block the downstream signaling cascade. Inhibition of PI3K prevents the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov
Studies on dimorpholinoquinazoline-based inhibitors have shown that these compounds can suppress the phosphorylation of Akt, mTOR, and the ribosomal protein S6 kinase (S6K) at nanomolar concentrations. nih.gov This blockade of downstream effectors is a key mechanism through which these compounds induce cell death and inhibit tumor growth. The inhibition of the PI3K/Akt/mTOR pathway ultimately leads to the suppression of protein synthesis, cell growth, and proliferation, highlighting the therapeutic potential of quinazolinone derivatives in cancers with aberrant PI3K signaling.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Analogs of this compound have been investigated as inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair. nih.gov The therapeutic strategy behind PARP inhibition is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality. nih.gov
The primary mechanism of action for these inhibitors is competitive binding to the NAD+ binding site of the PARP enzyme. nih.gov By occupying this site, the quinazolinone-based inhibitors prevent the synthesis and addition of poly(ADP-ribose) (PAR) chains to target proteins, a crucial step in the recruitment of DNA repair machinery to sites of single-strand breaks. The inhibition of PARP ultimately leads to the accumulation of unrepaired single-strand breaks, which can collapse replication forks and generate more lethal double-strand breaks.
Recent research has focused on developing dual-target inhibitors. For instance, a series of quinazolin-4(3H)-one derivatives were designed to co-target PARP1 and bromodomain-containing protein 4 (BRD4). nih.gov This dual inhibition is intended to create a synthetic lethal effect even in cancer cells without BRCA1/2 mutations. nih.gov In these studies, certain analogs demonstrated the ability to modulate the expression of both PARP1 and BRD4, showcasing a multi-faceted approach to cancer therapy. nih.gov The trapping of the PARP enzyme on DNA is another critical aspect of the mechanism, which is thought to be as important as the catalytic inhibition for the cytotoxic effects of these compounds. researchgate.net
Cell Cycle Modulation and Apoptosis Induction
A significant body of research has demonstrated that analogs of this compound can exert potent anticancer effects by modulating the cell cycle and inducing apoptosis (programmed cell death). These compounds often interfere with the finely tuned processes that govern cell division, leading to cell cycle arrest at specific phases, which ultimately triggers apoptotic pathways.
For example, a novel quinazolin-4(3H)-one derivative, BIQO-19, was shown to induce G2/M phase arrest in non-small cell lung cancer (NSCLC) cells. nih.gov This arrest is a common outcome of cellular stress and DNA damage, preventing the cell from entering mitosis with compromised genetic material. Following this cell cycle arrest, BIQO-19 was observed to evoke apoptosis, as evidenced by an increase in apoptotic cell populations. nih.gov Similarly, certain quinazolin-4(3H)-one derivatives designed as dual inhibitors of PARP1 and BRD4 were found to stimulate cell cycle arrest at the G1 phase in breast cancer cells. nih.gov
The induction of apoptosis is a key indicator of the anticancer potential of these compounds. One study on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative demonstrated its ability to induce apoptosis in a human breast cancer cell line. mdpi.com The apoptotic effect of this compound was found to be more potent than the positive control, doxorubicin (B1662922), after a 24-hour co-culture. mdpi.com The molecular mechanisms underlying apoptosis induction by these analogs can be complex, often involving the activation of caspases and the regulation of pro- and anti-apoptotic proteins. The synergy between cell cycle arrest and apoptosis induction makes these quinazolinone analogs promising candidates for cancer therapy.
Tubulin Polymerization Inhibition
Several analogs of this compound have been identified as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and, consequently, cell division. Microtubules are dynamic structures that form the mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis. nih.govmdpi.com
The mechanism of action for these quinazolinone-based tubulin inhibitors often involves binding to the colchicine (B1669291) site on β-tubulin. nih.govacs.org This binding prevents the polymerization of αβ-tubulin heterodimers into microtubules. For example, a series of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones were synthesized and shown to cause a reduction in microtubule formation. nih.gov Molecular modeling studies confirmed that these compounds docked within the colchicine binding pocket, indicating a competitive inhibition mechanism. nih.gov
Further investigations into biarylaminoquinazoline derivatives, initially developed as multi-tyrosine kinase inhibitors, revealed that they also inhibit tubulin polymerization by targeting the colchicine site. nih.gov The potency of these compounds as tubulin inhibitors can be modulated by substitutions on the quinazolinone scaffold. For instance, a study on 4-(N-cycloamino)phenylquinazolines identified a new class of tubulin inhibitors, with the most potent compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibiting significant potency against tubulin assembly and substantial inhibition of colchicine binding. acs.org
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK4, CDK2)
Analogs of this compound have been explored as inhibitors of cyclin-dependent kinases (CDKs), a family of protein kinases that are central to the regulation of the cell cycle. nih.gov The aberrant activity of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention. mdpi.com Specifically, CDK4 and CDK2 are key regulators of the G1 and S phases of the cell cycle.
Research has shown that certain quinazolin-4(3H)-one derivatives can exhibit potent inhibitory activity against CDK2. nih.gov In one study, compounds 2i and 3i demonstrated strong enzyme inhibitory activity against CDK2, with IC50 values of 0.173 ± 0.012 and 0.177 ± 0.032 µM, respectively. nih.gov Molecular docking studies revealed that these compounds could act as ATP non-competitive type-II inhibitors against CDK2 kinase enzymes. nih.gov
The mechanism of CDK4/6 inhibitors often involves competitive binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb). nih.gov This, in turn, blocks the progression of the cell from the G1 to the S phase. Interestingly, some clinical CDK4/6 inhibitors have been shown to have a dual role: in addition to their catalytic inhibition, they can cause the dissociation of the p21 inhibitor from CDK4 complexes, leading to an indirect inhibition of CDK2 activity. nih.gov This highlights the complex interplay of cell cycle regulation and the potential for quinazolinone-based compounds to exert their effects through multiple pathways.
Other Kinase Inhibitions (HER2, VEGFR2, c-Met)
Beyond CDKs, analogs of this compound have been developed as inhibitors of other critical kinases involved in cancer progression, such as HER2, VEGFR2, and c-Met. nih.govnih.gov These receptor tyrosine kinases play pivotal roles in cell growth, proliferation, and angiogenesis.
HER2 (Human Epidermal Growth Factor Receptor 2) is overexpressed in a subset of breast cancers and is a key therapeutic target. Certain quinazolin-4(3H)-one derivatives have shown excellent inhibitory activity against HER2. For example, compound 3i exhibited an IC50 of 0.079 ± 0.015 µM, which is comparable to the positive control, lapatinib (B449). nih.gov Docking studies suggest that these compounds can act as both ATP competitive type-I and non-competitive type-II inhibitors of HER2. nih.gov
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR2 is a well-established anti-cancer strategy. Novel 3-phenylquinazolin-2,4(1H,3H)-diones have been designed as dual VEGFR-2/c-Met inhibitors. nih.gov
c-Met (mesenchymal-epithelial transition factor) is another receptor tyrosine kinase implicated in tumor growth, invasion, and metastasis. The dual inhibition of VEGFR-2 and c-Met is a promising therapeutic approach, as these pathways can have synergistic effects in promoting cancer progression. nih.gov The designed quinazolinone analogs have shown potent inhibitory activity against both kinases, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov
Inhibition of DNA Synthesis and Nucleic Acid Metabolism
While direct inhibition of DNA synthesis is a common mechanism for many anticancer drugs, the action of this compound analogs in this regard is often a downstream consequence of their primary mechanisms, such as PARP inhibition and cell cycle arrest. By interfering with DNA repair and halting the cell cycle, these compounds indirectly inhibit the replication of DNA.
The inhibition of PARP, as discussed in section 4.1.3, leads to an accumulation of DNA damage. nih.gov If this damage is not repaired, it can physically block the progression of DNA polymerase during S-phase, thereby inhibiting DNA synthesis. Similarly, the induction of cell cycle arrest at the G1 or G2/M phases (section 4.1.4) prevents the cell from entering the S-phase, the period of active DNA replication. nih.govnih.gov
Antimicrobial Mechanisms and Targets
Analogs of this compound have demonstrated significant potential as antimicrobial agents, with research indicating a variety of mechanisms and cellular targets. The antimicrobial activity of these compounds is often attributed to the quinazolinone core, with the nature and position of substituents, such as the bromo group, playing a crucial role in their potency and spectrum of activity. eco-vector.combiomedpharmajournal.org
One of the proposed mechanisms for the antibacterial activity of quinazolinone derivatives is the inhibition of essential bacterial enzymes. For instance, a novel antibacterial with a 4(3H)-quinazolinone core was discovered through in silico screening for binding to a penicillin-binding protein, suggesting a mechanism that interferes with cell wall synthesis. acs.org Other studies have pointed to the possibility of these compounds inhibiting bacterial efflux pumps, which are responsible for extruding antibiotics from the cell and conferring resistance. eco-vector.com By inhibiting these pumps, quinazolinone analogs could potentially restore the efficacy of existing antibiotics. eco-vector.com
In the context of antifungal activity, certain 6,8-dibromo-4(3H)quinazolinone derivatives have shown potent effects. The precise mechanism of antifungal action is still under investigation but is thought to involve the disruption of fungal cell membrane integrity or the inhibition of key fungal enzymes.
Furthermore, some quinazolinone analogs have been investigated as inhibitors of quorum sensing in bacteria like Pseudomonas aeruginosa. nih.gov Quorum sensing is a cell-to-cell communication system that regulates virulence factor production and biofilm formation. By inhibiting the pqs system, these compounds can reduce the pathogenicity of the bacteria without directly killing them, which may exert less selective pressure for the development of resistance. nih.gov
Data Table of Biological Activities of this compound Analogs
| Compound/Analog | Biological Activity | Target(s) | Mechanism of Action | Key Findings |
| Quinazolin-4(3H)-one derivatives | PARP and BRD4 Inhibition | PARP1, BRD4 | Dual inhibition leading to synthetic lethality | Induced G1 cell cycle arrest and apoptosis in breast cancer cells. nih.gov |
| BIQO-19 | Cell Cycle Modulation, Apoptosis | Aurora Kinase A | Induces G2/M phase arrest | Effective against EGFR-TKI-resistant NSCLC cells. nih.gov |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Apoptosis Induction | Not specified | Induces programmed cell death | More potent than doxorubicin in MCF-7 cells after 24h. mdpi.com |
| 2,3-Dihydroquinazolin-4(1H)-ones | Tubulin Polymerization Inhibition | Tubulin (Colchicine site) | Prevents microtubule formation | Induced G2/M cell cycle arrest. nih.gov |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Tubulin Polymerization Inhibition | Tubulin (Colchicine site) | Inhibits tubulin assembly | High in vitro cytotoxic activity. acs.org |
| Quinazolin-4(3H)-one derivatives (2i, 3i) | CDK Inhibition | CDK2 | ATP non-competitive type-II inhibition | Potent enzymatic inhibition with IC50 in the nanomolar range. nih.gov |
| Quinazolin-4(3H)-one derivative (3i) | HER2 Inhibition | HER2 | ATP competitive type-I and non-competitive type-II | IC50 comparable to lapatinib. nih.gov |
| 3-Phenylquinazolin-2,4(1H,3H)-diones | VEGFR-2/c-Met Inhibition | VEGFR-2, c-Met | Dual kinase inhibition | Potent inhibition of both kinases with IC50 in the nanomolar range. nih.gov |
| 6,8-dibromo-4(3H)quinazolinone derivatives | Antimicrobial Activity | Not fully elucidated | Not fully elucidated | Potent in vitro antibacterial and antifungal activity. |
| 4(3H)-quinazolinone core | Antibacterial Activity | Penicillin-binding protein | Interference with cell wall synthesis | Discovered through in silico screening. acs.org |
| Quinazolinone analogs | Quorum Sensing Inhibition | PqsR | Inhibition of the pqs system | Reduced pyocyanin (B1662382) and biofilm production in P. aeruginosa. nih.gov |
DNA Gyrase and Topoisomerase Inhibition
The quinazolinone scaffold has been identified as a promising framework for the development of inhibitors targeting bacterial DNA topoisomerases, which are essential enzymes for DNA replication, transcription, and repair. nih.govmdpi.com These enzymes, such as DNA gyrase and topoisomerase IV, regulate the topological state of DNA. mdpi.comnih.gov Inhibiting these enzymes leads to disruptions in DNA processes, ultimately causing bacterial cell death. youtube.com
Bacterial DNA gyrase subunit B (GyrB) is a particularly promising target for new antibiotics as it contains the ATPase site that powers DNA supercoiling. nih.gov Research has led to the discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel and potent inhibitors of S. aureus GyrB. nih.gov These compounds demonstrate that the 4-oxoquinazolin moiety is a key feature for bioactivity. nih.gov
While direct studies on this compound are not extensively detailed in this context, the inhibitory profile of related analogs suggests the potential of this class. For example, certain quinazolinone derivatives have shown potent inhibition against GyrB with IC50 values in the sub-micromolar range.
Table 1: Inhibitory Activity of Selected Quinazolinone Analogs against S. aureus GyrB
| Compound | IC50 (µM) |
|---|---|
| f1 | 1.21 |
| f4 | 0.31 |
| f14 | 0.28 |
Data sourced from studies on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides. nih.gov
Furthermore, research into other bromo-substituted heterocyclic compounds, such as 5-bromo-terbenzimidazoles, has demonstrated potent topoisomerase I poisoning activity, indicating that halogenated scaffolds can be effective in targeting this class of enzymes. nih.gov
Penicillin-Binding Protein (PBP) Inhibition (e.g., PBP2a)
A significant mechanism of action for 4(3H)-quinazolinone derivatives is the inhibition of Penicillin-Binding Protein 2a (PBP2a). nih.govnih.gov PBP2a is the enzyme responsible for conferring resistance to β-lactam antibiotics in pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.com
Unlike traditional β-lactam antibiotics, quinazolinones are non-β-lactam structures that function as allosteric inhibitors. nih.govresearchgate.net They bind to a site on PBP2a approximately 60 Å away from the active site. nih.gov This binding event triggers a conformational change that opens the otherwise closed active site, making it susceptible to inhibition. nih.govnih.gov This unique mechanism allows quinazolinones to act synergistically with β-lactam antibiotics. nih.govnih.gov For instance, a lead quinazolinone compound, when combined with piperacillin (B28561) and tazobactam (B1681243), showed bactericidal synergy at sub-MICs (Minimum Inhibitory Concentrations) for all three drugs. nih.govnih.gov The proposed mechanism involves the quinazolinone allosterically opening the PBP2a active site, allowing piperacillin to bind and inhibit the enzyme, while tazobactam protects piperacillin from hydrolysis by β-lactamases. nih.govnih.gov
Structure-activity relationship studies have explored numerous variants of the 4(3H)-quinazolinone scaffold, revealing that specific substitutions can yield compounds with potent activity against a range of Gram-positive organisms, including vancomycin- and linezolid-resistant strains of S. aureus. acs.org
Table 2: Antibacterial Activity of a Lead Quinazolinone Analog (Compound 27) against Resistant S. aureus Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus (VISA) | ≤0.5 |
| S. aureus (VRSA) | ≤0.5 |
| S. aureus (Linezolid-R) | ≤0.5 |
Data from SAR studies on 4(3H)-quinazolinone antibacterials. acs.org
Inhibition of Cell Wall Biosynthesis
The inhibition of PBP2a by quinazolinone analogs directly leads to the impairment of bacterial cell wall biosynthesis. nih.govnih.gov The peptidoglycan cell wall is essential for maintaining the structural integrity and viability of bacteria. mdpi.com PBPs, including PBP2a, catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation reactions that cross-link the peptide chains. mdpi.com
By allosterically modulating PBP2a and rendering it vulnerable to inhibition, quinazolinones effectively shut down this crucial cross-linking process. nih.govresearchgate.net This disruption of cell wall synthesis results in a loss of cell integrity, leading to cell lysis and a bactericidal outcome. nih.govmdpi.com The synergistic effect observed with β-lactams like piperacillin is a powerful demonstration of this mechanism, as the combined action of the two agents on different PBPs (PBP2 for piperacillin) and the allosteric site of PBP2a (for the quinazolinone) creates a comprehensive blockade of cell wall construction. nih.gov
Mechanism against Fungal Strains
Analogs of this compound have demonstrated significant antifungal properties, with investigations pointing towards a mechanism involving the disruption of the fungal cell wall and related metabolic processes. researchgate.net
A study on 6-bromo-4-ethoxyethylthio quinazoline, a structurally similar compound, evaluated its effects on the plant pathogenic fungus Gibberella zeae. researchgate.net Treatment with this compound led to a notable decline in several key cellular components and enzymatic activities within the fungal mycelia. Specifically, there was a reduction in reducing sugars, chitosan (B1678972), soluble protein, and pyruvate (B1213749) content. researchgate.net Additionally, chitinase (B1577495) activity also showed a declining trend. researchgate.net These findings suggest that the compound interferes with the integrity of the fungal cell wall, where chitin (B13524) and chitosan are crucial structural components, and also disrupts essential metabolic pathways. researchgate.net Other related heterocyclic compounds, such as 8-hydroxyquinolines, have also been shown to damage the fungal cell wall. scienceopen.com
Table 3: Antifungal Activity of 6-bromo-4-ethoxyethylthio quinazoline against Plant Pathogenic Fungi
| Fungal Species | EC50 (µg/mL) |
|---|---|
| Gibberella zeae | 17.47 |
| Fusarium oxysporum | 25.63 |
| Botrytis cinerea | 70.79 |
| Alternaria solani | 35.28 |
Data from a study on the antifungal bioactivity of a bromo-quinazoline analog. researchgate.net
Other Pharmacological Target Insights (General Quinazolinone Context)
The quinazoline and quinazolinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govnih.govrsc.org Beyond direct antimicrobial actions, these compounds have been extensively investigated for their potential in treating various other diseases.
Key pharmacological targets for quinazolinone derivatives include:
Tyrosine Kinases: Many quinazoline-based drugs, such as Gefitinib (B1684475) and Erlotinib, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.govnih.gov
Dihydrofolate Reductase (DHFR): This enzyme is crucial for nucleotide biosynthesis, and its inhibition can lead to cell death, making it a target for anticancer and antimicrobial agents. nih.govnih.gov
Poly(ADP-ribose) Polymerase (PARP): Quinazolinone derivatives have been developed as PARP inhibitors, which is another important target in oncology, particularly for cancers with specific DNA repair defects. nih.gov
Tubulin: Some quinazoline analogs interfere with tubulin polymerization, a mechanism used by several successful anticancer drugs to halt cell division.
FtsZ: The bacterial cell division protein FtsZ, a homolog of eukaryotic tubulin, has been identified as a target for some quinazoline inhibitors, representing a novel antibiotic strategy. nih.gov
The versatility of the quinazolinone core allows for modifications that can fine-tune its activity towards these and other targets, underpinning its continued importance in drug discovery. nih.govrsc.org
Computational and in Silico Studies for 8 Bromo 3 Methylquinazolin 4 3h One Derivatives
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the quinazolin-4(3H)-one scaffold, docking simulations are instrumental in understanding their potential as inhibitors for various protein targets, such as enzymes and receptors. These studies help in visualizing the binding conformation and evaluating the strength of the interaction.
For instance, studies on related 6-bromo-quinazoline-4(3H)-one derivatives have utilized molecular docking to investigate their binding affinity against targets like the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov Similarly, various quinazolinone Schiff base derivatives have been docked into the active site of the DNA gyrase enzyme to explore their potential as antibacterial agents. nih.gov These simulations provide a rational basis for the observed biological activities and guide further structural modifications to enhance potency and selectivity.
Molecular docking predicts how a ligand, such as a quinazolinone derivative, fits into the binding site of a target protein. The process generates multiple possible binding poses and ranks them based on scoring functions. This prediction is crucial for understanding the mechanism of inhibition. For example, in studies involving quinazolinone derivatives targeting EGFR, docking successfully predicted the binding mode within the active site, with a root-mean-square deviation (RMSD) of 1.07 Å when compared to a known co-crystalized ligand, indicating high accuracy of the docking protocol. nih.gov
The analysis of binding modes can reveal how the quinazolinone core and its substituents occupy specific pockets within the receptor's active site. For related quinazolinone compounds targeting Matrix Metalloproteinase-13 (MMP-13), docking studies revealed that the most active compounds adopt a U-shaped conformation within the active site, which is crucial for their inhibitory activity. nih.gov This information is vital for structure-activity relationship (SAR) studies, helping to rationalize why certain derivatives exhibit higher activity than others.
A key output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). These scores are calculated by a scoring function that approximates the free energy of binding. A lower (more negative) binding energy generally indicates a more stable and favorable ligand-protein interaction.
In a study on 6-bromo-quinazoline-4(3H)-one derivatives as potential anticancer agents, the binding energies for compounds 8a and 8c against EGFR were calculated to be -6.7 and -5.3 kcal/mol, respectively. researchgate.netnih.gov This suggested that compound 8a forms a more stable complex with the receptor, which correlated with its observed biological activity. researchgate.netnih.gov Similarly, for a series of novel quinazolinone Schiff bases targeting DNA gyrase, the compound with the highest dock score of -8.58 kcal/mol was identified as a potent inhibitor. nih.gov
| Compound Series | Target Protein | Example Compound | Binding Energy / Docking Score (kcal/mol) |
|---|---|---|---|
| 6-Bromo-2-thio-3-phenylquinazolin-4(3H)-one Derivatives | EGFR | Compound 8a | -6.7 |
| 6-Bromo-2-thio-3-phenylquinazolin-4(3H)-one Derivatives | EGFR | Compound 8c | -5.3 |
| Quinazolinone Schiff Base Derivatives | DNA Gyrase | Compound 4c | -8.58 |
Docking simulations provide detailed information about the non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Identifying the specific amino acid residues involved in these interactions is critical for understanding the molecular basis of ligand binding.
For 6-bromo-quinazoline derivatives targeting EGFR, docking studies revealed key interactions:
Hydrogen Bonds: Interactions were observed with the side chains of residues such as Cys773 and Met769. researchgate.net
Hydrophobic and Alkyl Interactions: The phenyl moiety and other parts of the compounds formed hydrophobic and π-alkyl interactions with residues like Leu694, Leu820, Lys721, and Met742. researchgate.net
These specific interactions highlight which parts of the molecule are essential for binding and provide a roadmap for designing new derivatives with improved affinity by optimizing these contacts.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, explore its conformational flexibility, and refine the binding mode predicted by docking. These simulations provide a more realistic representation of the physiological environment. nih.gov
MD simulations have been employed to study the stability of complexes formed between quinazolinone derivatives and their target proteins, such as EGFR. researchgate.netnih.gov These studies typically run for nanoseconds (ns) to provide insights into the dynamic behavior of the system. nih.gov
The stability of the ligand-protein complex during an MD simulation is often evaluated using two key metrics: Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF).
RMSD: This metric measures the average deviation of atomic positions, typically of the protein backbone or the ligand, from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and remains in a stable conformation. In simulations of a 6-bromo-quinazoline derivative (compound 8a) with EGFR, the RMSD of the complex was observed to stabilize, indicating a stable binding pose throughout the simulation period. researchgate.netnih.gov
RMSF: This metric measures the fluctuation of individual amino acid residues or atoms around their average position. High RMSF values indicate regions of the protein that are highly flexible, while low values indicate more rigid regions. The analysis of RMSF helps to identify which parts of the protein are most affected by ligand binding.
| Compound Series | Target Protein | Simulation Time | Key Stability Metric | Observation |
|---|---|---|---|---|
| 6-Bromo-quinazoline Derivatives | EGFR | 100 ns | RMSD | The complex reached conformational stability during the simulation. |
| Quinazolinone Derivatives | EGFR | 50 ns | Radius of Gyration (Rg) | The protein complex became more compact and maintained stability after 20 ns. nih.gov |
MD simulations allow for the detailed analysis of the conformational changes that both the ligand and the receptor undergo upon binding. This includes subtle shifts in the positions of amino acid side chains, movements of protein loops, and changes in the ligand's orientation within the binding pocket.
Another parameter used to assess conformational changes is the radius of gyration (Rg), which reflects the compactness of the protein structure. A study on quinazolinone derivatives targeting EGFR showed that the Rg of the protein-ligand complex decreased and remained constant after 20 ns of simulation, indicating that the binding of the ligand induced a more compact and stable protein structure. nih.gov These dynamic insights are invaluable for confirming the binding hypotheses generated from molecular docking and for achieving a more profound understanding of the ligand's mechanism of action.
Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)
To refine the results from molecular docking and gain a more accurate estimation of the binding affinity between a ligand and its target protein, binding free energy calculations are employed. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular for their balance of accuracy and computational efficiency. nih.govnih.gov34.237.233 These endpoint methods calculate the binding free energy by analyzing snapshots from molecular dynamics (MD) simulations of the protein-ligand complex. 34.237.233researchgate.net
The binding free energy (ΔG_bind) is typically calculated using the following thermodynamic cycle:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term is composed of molecular mechanics energy (E_MM), a solvation free energy component (G_solv), and an entropic term (-TΔS). nih.gov The key difference between MM/GBSA and MM/PBSA lies in how the polar component of the solvation energy is calculated; the former uses the Generalized Born model while the latter employs the more computationally intensive Poisson-Boltzmann equation. nih.gov
For derivatives of 8-Bromo-3-methylquinazolin-4(3H)-one, these calculations can provide valuable insights into the specific energetic contributions that drive binding. For instance, the analysis can decompose the binding energy into components such as van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. plos.org This allows researchers to understand which interactions are most crucial for affinity and selectivity, thereby guiding the rational design of more potent analogues. Studies on related quinazolinone derivatives have successfully used MM/GBSA and MM/PBSA to validate docking poses and confirm the stability of ligand-receptor complexes, highlighting key residues involved in the interaction. nih.govnih.gov
Table 1: Representative Components of MM/PBSA Binding Free Energy Calculation
| Energy Component | Description | Typical Contribution |
|---|---|---|
| ΔE_vdw | Van der Waals Energy | Favorable (Negative) |
| ΔE_elec | Electrostatic Energy | Favorable (Negative) |
| ΔG_polar | Polar Solvation Energy | Unfavorable (Positive) |
| ΔG_nonpolar | Non-polar Solvation Energy | Favorable (Negative) |
| ΔG_bind | Total Binding Free Energy | Sum of Components |
Virtual Screening Techniques
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, accelerating the drug discovery process. nih.gov For identifying novel bioactive derivatives based on the this compound scaffold, VS is a powerful strategy.
The process often begins with a large compound database which is filtered based on physicochemical properties to ensure "drug-likeness," commonly using criteria like Lipinski's rule of five. rjpbr.com The remaining compounds are then subjected to docking-based screening to evaluate their binding modes and affinities against the target of interest. rjpbr.com
Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based.
Ligand-based virtual screening (LBVS) is employed when the three-dimensional (3D) structure of the target is unknown, but a set of active molecules has been identified. This method relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. researchgate.net Techniques include searching for compounds with similar 2D fingerprints, 3D shapes, or by using a pharmacophore model derived from known active compounds. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of LBVS, establishing a mathematical correlation between the chemical structures of compounds and their biological activities. nih.gov
Structure-based virtual screening (SBVS) is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. rjpbr.com The primary tool for SBVS is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target. nih.gov For quinazolinone derivatives, SBVS has been extensively used to identify potential inhibitors for targets like Epidermal Growth Factor Receptor (EGFR), with docking studies revealing key interactions with residues in the kinase domain. rjpbr.comresearchgate.netnih.gov
Pharmacophore modeling is a technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to exert a specific biological effect. pharmacophorejournal.com A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.gov
Once developed, this model serves as a 3D query to screen compound libraries for molecules that match the required spatial arrangement of features. pharmacophorejournal.com This approach is particularly useful for finding compounds with diverse chemical scaffolds that still present the necessary features for biological activity. A validated pharmacophore model can also be used to develop a 3D-QSAR model, which provides a more detailed understanding of how the spatial arrangement of functional groups correlates with activity. pharmacophorejournal.com
Quantum Chemical Calculations (e.g., DFT-based analyses, HOMO, LUMO, MESP)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules. semanticscholar.org These methods are used to calculate a variety of molecular descriptors that help in understanding the reactivity, stability, and intermolecular interactions of this compound derivatives. physchemres.org
Key parameters derived from DFT calculations include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. physchemres.orgscirp.org A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MESP): The MESP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions, which is crucial for understanding non-covalent interactions with a biological target. researchgate.net
Other Quantum Chemical Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, hardness, and softness can also be calculated to further characterize the molecule's electronic structure and reactivity. semanticscholar.org
These calculations are valuable for building robust QSAR models and for rationalizing the observed biological activities of quinazolinone derivatives. semanticscholar.org
Table 2: Key Parameters from Quantum Chemical Calculations
| Parameter | Abbreviation | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | E_HOMO | Relates to electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Relates to electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | Index of chemical reactivity and stability |
| Molecular Electrostatic Potential | MESP | Indicates charge distribution and reactive sites |
Cheminformatics and Data Mining in Quinazolinone Research
Cheminformatics and data mining play a crucial role in navigating the vast chemical space associated with quinazolinone research. nih.gov These fields involve the use of computational methods to analyze large datasets of chemical compounds and their biological activities to uncover novel patterns, structure-activity relationships, and potential drug candidates. nih.gov
For quinazolinone derivatives, cheminformatics approaches are used to:
Build and search chemical libraries.
Cluster compounds based on structural similarity.
Develop predictive QSAR models for various activities such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govmdpi.com
Predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to filter out compounds with unfavorable pharmacokinetic profiles early in the discovery process.
The quality and reliability of any computational model, particularly QSAR models, are highly dependent on the quality of the input data. uniroma1.it Therefore, dataset preparation is a critical first step. This process involves:
Data Curation: Carefully collecting and verifying the chemical structures and associated biological activity data (e.g., IC50 values) for a series of this compound derivatives from the literature or internal databases. uniroma1.it
Structural Standardization: Ensuring all molecular structures are represented consistently, including handling tautomers and ionization states.
Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., topological, physicochemical, electronic) that encode the structural features of the molecules. nih.gov
Dataset Division: Splitting the curated dataset into a training set and a test set. The training set is used to build the model, while the test set, which contains compounds not used in model development, is used for external validation to assess the model's predictive power. researchgate.net A typical split is 70-80% for the training set and 20-30% for the test set. researchgate.net
Model validation is essential to ensure that the developed model is robust, statistically significant, and has good predictive ability for new, unseen compounds. uniroma1.it Internal validation techniques like leave-one-out cross-validation are often performed on the training set. However, external validation using an independent test set is considered the most rigorous test of a model's performance. researchgate.net
Descriptor Calculation and Selection
In the quantitative structure-activity relationship (QSAR) modeling of this compound derivatives, the careful calculation and selection of molecular descriptors are paramount. This process transforms the chemical structures of the derivatives into a set of numerical values that can be correlated with their biological activity through mathematical models. The primary goal is to select a subset of descriptors that are highly relevant to the biological activity under investigation while minimizing redundancy and noise.
The initial step in this computational process involves generating a wide array of molecular descriptors for each derivative of this compound. These descriptors are numerical representations of the physicochemical and structural properties of the molecules. The calculation of these descriptors is typically performed using specialized software which can generate thousands of descriptors categorized into different classes. nih.gov
These descriptor classes encompass a variety of molecular characteristics:
Constitutional Descriptors: These are the most straightforward descriptors and reflect the molecular composition of the compound, such as molecular weight, atom counts, and bond counts. nih.gov
Topological Descriptors: These 2D descriptors describe the connectivity of atoms within the molecule, including aspects like molecular branching and shape.
Geometrical Descriptors: These are 3D descriptors that depend on the spatial coordinates of the atoms, providing information about the molecule's size and shape.
Physicochemical Descriptors: This category includes properties like logP (lipophilicity), molar refractivity, and polar surface area, which are crucial for pharmacokinetic considerations.
Electronic Descriptors: These quantum chemical descriptors, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and atomic net charges, describe the electronic properties of the molecule. orientjchem.org
Functional Group and Atom-Centered Fragments: These descriptors account for the presence of specific functional groups and fragments within the molecule.
Once a comprehensive set of descriptors is calculated for all this compound derivatives in the dataset, the next critical phase is descriptor selection. The large number of calculated descriptors often includes many that are irrelevant to the biological activity or are highly correlated with each other. Including such descriptors in the QSAR model can lead to overfitting and poor predictive ability.
A common workflow for descriptor selection involves several steps:
Removal of Constant and Near-Constant Descriptors: Descriptors that have the same or nearly the same value for all compounds in the dataset are removed as they provide no discriminatory information.
Correlation Analysis: A correlation matrix is generated for the remaining descriptors. When two or more descriptors are found to be highly correlated (e.g., a correlation coefficient > 0.8), all but one are removed to reduce multicollinearity. nih.gov The descriptor that shows the highest correlation with the biological activity is typically retained.
Advanced Feature Selection Methods: To further refine the descriptor set, various computational algorithms can be employed. Methods like Genetic Algorithms coupled with Partial Least Squares (GA-PLS) are often used to select a combination of descriptors that results in the most robust and predictive QSAR model. nih.gov
The final set of selected descriptors for the this compound derivatives is then used to build the QSAR model, which can be used to predict the activity of new, unsynthesized compounds and to gain insights into the structural requirements for the desired biological activity.
Data Tables
Table 1: Examples of Calculated Molecular Descriptor Classes for this compound Derivatives
| Descriptor Class | Examples | Information Provided |
| Constitutional | Molecular Weight, Number of Bromine Atoms, Number of Nitrogen Atoms | Basic molecular composition and size. |
| Topological | Wiener Index, Balaban Index | Atomic connectivity and molecular branching. |
| Geometrical | 3D-MoRSE Descriptors, WHIM Descriptors | Three-dimensional shape and spatial arrangement of atoms. |
| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and polarity, influencing absorption and distribution. |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Net Charges | Electron distribution, reactivity, and interaction capabilities. orientjchem.org |
| Functional Groups | Number of Aromatic Rings, Number of Carbonyl Groups | Presence of specific chemical moieties important for interactions. |
Table 2: Illustrative Example of a Descriptor Correlation Matrix for a Hypothetical Set of this compound Derivatives
| Descriptor | LogP | Molecular Weight | Polar Surface Area | HOMO Energy |
| LogP | 1.00 | |||
| Molecular Weight | 0.85 | 1.00 | ||
| Polar Surface Area | -0.45 | -0.30 | 1.00 | |
| HOMO Energy | 0.15 | 0.20 | -0.60 | 1.00 |
In this hypothetical example, LogP and Molecular Weight have a high correlation coefficient (0.85). In the descriptor selection process, one of these would likely be removed to avoid multicollinearity in the subsequent QSAR model development.
Future Directions in Research on 8 Bromo 3 Methylquinazolin 4 3h One
Optimization of Synthetic Routes for Scalability and Efficiency
The advancement of 8-Bromo-3-methylquinazolin-4(3H)-one from a laboratory-scale compound to a potential therapeutic agent hinges on the development of scalable and efficient synthetic methodologies. Current synthetic strategies for related quinazolinones often begin with substituted anthranilic acids. For instance, the synthesis of 6-Bromo-8-chloroquinazolin-4(3H)-one can be achieved through the cyclization of 2-amino-5-bromo-3-chlorobenzoic acid. evitachem.com A similar approach, likely starting from 2-amino-3-bromobenzoic acid, would be the foundation for producing the target compound.
Future research should focus on optimizing this process by:
Exploring Greener Solvents and Catalysts: Moving away from hazardous solvents and reagents towards more environmentally benign alternatives.
Streamlining Purification: Developing crystallization-based or other non-chromatographic purification methods suitable for large-scale production.
A successful synthetic route would be characterized by high yields, minimal side products, and conditions that are readily transferable to industrial-scale manufacturing.
Exploration of Novel Biological Targets and Polypharmacology
Quinazolin-4(3H)-one derivatives are known to interact with a diverse range of biological targets, suggesting that this compound may possess a broad pharmacological profile. nih.gov Future research should systematically screen this compound against various targets to uncover novel therapeutic applications.
Key areas for exploration include:
Anticancer Activity: Numerous quinazolinone derivatives have demonstrated potent cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (SW480, HT-29), and liver (HepG2) cancers. nih.govdoi.org Some analogs act as inhibitors of crucial cancer-related enzymes like PARP1, BRD4, histone deacetylase 6 (HDAC6), and multiple tyrosine kinases (EGFR, HER2, CDK2). nih.govnih.govmdpi.com Investigating the effect of this compound on these and other cancer pathways is a high-priority research direction.
Antibacterial Potential: The quinazolinone core is present in novel antibacterial agents effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org Screening for activity against a panel of pathogenic bacteria could reveal new infectious disease applications.
Anti-inflammatory Properties: Analogs such as 6,8-dibromo-4(3H)-quinazolinone derivatives have shown promising anti-inflammatory and analgesic effects in animal models. researchgate.net
Polypharmacology: A single compound that modulates multiple targets can be highly effective against complex diseases like cancer. Future studies should explore the potential of this compound to act as a dual- or multi-target inhibitor, a strategy that is gaining traction in modern drug discovery. nih.gov
The following table summarizes the cytotoxic activity of various quinazolinone derivatives, highlighting potential targets and cell lines for future investigation of this compound.
| Compound Class | Target/Cell Line | Reported Activity (IC₅₀) | Source |
| 6-Bromo quinazoline (B50416) derivative (8a) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 µM | nih.govresearchgate.net |
| 6-Bromo quinazoline derivative (8a) | SW480 (Colon Cancer) | 17.85 ± 0.92 µM | nih.gov |
| Pyridoquinazolinecarboxamide (8e) | HepG2 (Liver Cancer) | 2.07 µM | doi.org |
| Quinazolinone-hydrazide (3j) | MCF-7 (Breast Cancer) | 0.20 ± 0.02 µM | nih.gov |
| Quinazolinone-hydrazide (3g) | A2780 (Ovarian Cancer) | 0.14 ± 0.03 µM | nih.gov |
| Quinazolinone-based HDAC inhibitor (5b) | HDAC6 | 150 nM | mdpi.com |
Advanced Computational Modeling for Refined Structure-Activity Relationships
Computational modeling is an indispensable tool for accelerating drug discovery. For this compound, advanced computational techniques can provide deep insights into its mechanism of action and guide the design of superior analogs.
Future computational studies should include:
Molecular Docking and Molecular Dynamics (MD) Simulations: These methods can predict the binding mode and affinity of the compound against various biological targets, such as the EGFR kinase domain. nih.gov Such simulations help to rationalize biological activity and identify key interactions (e.g., hydrogen bonds) that are crucial for binding.
Quantitative Structure-Activity Relationship (QSAR) Studies: By developing 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), researchers can correlate the physicochemical properties of a series of related compounds with their biological activity. mdpi.com This provides a predictive framework for designing new molecules with enhanced potency.
In Silico Screening: Virtual screening of large compound libraries against validated targets can help prioritize which analogs of this compound should be synthesized and tested, saving time and resources. nih.govacs.org
These computational approaches will be critical for building a comprehensive understanding of the structure-activity relationships (SAR) for this class of compounds, explaining how modifications to the quinazolinone scaffold affect biological outcomes. nih.gov
Design of Analogs with Enhanced Target Selectivity and Potency
Building on the knowledge gained from biological screening and computational modeling, the rational design of novel analogs represents the ultimate goal for future research. The 8-bromo and 3-methyl substitutions on the parent molecule provide a validated starting point. The focus will be on introducing new functional groups at other positions of the quinazolinone ring to optimize its pharmacological properties.
Key strategies for analog design include:
Modification at Position 2: This position is a common site for modification. Introducing different aryl or alkyl groups can significantly impact activity. For example, studies on other quinazolinones show that substitutions at this position are critical for anticancer and antibacterial effects. nih.govresearchgate.net
Substitution on the Benzene (B151609) Ring: While the 8-position is brominated, further substitutions at positions 5, 6, or 7 could fine-tune electronic and steric properties to improve target binding and selectivity.
Hybrid Molecule Design: Creating hybrid molecules by linking the quinazolinone scaffold to other pharmacologically active moieties (e.g., thiazolidinone, indolin-2-one) is a proven strategy for enhancing potency and exploring polypharmacology. nih.gov
The objective of these design efforts is to generate new chemical entities with improved potency against specific targets, greater selectivity to reduce off-target effects, and better pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). nih.gov
Conclusion
Summary of Key Research Findings for 8-Bromo-3-methylquinazolin-4(3H)-one and Analogs
While specific research exclusively focused on this compound is limited in publicly available literature, a comprehensive analysis of its close analogs, particularly those with bromine substitutions at the 6- and/or 8-positions and variations at the 3-position, provides valuable insights into its potential pharmacological profile. The presence and position of the bromine atom, combined with different substituents on the quinazolinone core, have been shown to significantly influence the biological activity of these compounds.
Research into bromo-substituted quinazolinones has revealed promising activities across several therapeutic areas:
Anti-inflammatory and Analgesic Properties: A number of studies have highlighted the anti-inflammatory and analgesic potential of bromo-quinazolinone derivatives. For instance, a series of 6,8-dibromo-4(3H)-quinazolinone derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic effects. ptfarm.pl These findings suggest that the presence of bromine atoms on the quinazolinone ring can contribute to the modulation of inflammatory pathways. Another study on newer quinazolinone analogs, including a 6-bromo derivative, demonstrated notable anti-inflammatory activity. nih.gov Specifically, 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one showed the most promising anti-inflammatory results in its series. nih.gov
Antimicrobial Activity: The quinazolinone nucleus is a well-established pharmacophore in the development of antimicrobial agents. The introduction of a bromine atom can enhance this activity. Studies on various 6-bromo-quinazolinone derivatives have demonstrated their potential as antibacterial and antifungal agents. biomedpharmajournal.org For example, a series of substituted 6-bromo-3-(3-chloro-2-oxo-4-arylazetidin-1-yl)-2-methylquinazolin-4(3H)-ones were synthesized and evaluated for their biological activity, showing activity against various bacterial strains. researchgate.net This suggests that the 8-bromo counterpart could also exhibit similar antimicrobial properties, a hypothesis that warrants further investigation.
Anticancer Activity: Quinazolinone derivatives are prominent in oncology research, with several compounds having been developed as kinase inhibitors for cancer therapy. nih.govnih.govnih.gov Research on bromo-substituted quinazolines has indicated their potential as cytotoxic agents against various cancer cell lines. While direct evidence for this compound is scarce, the broader class of halogenated quinazolinones has shown promise in this area. The substitution pattern on the quinazolinone ring is crucial for anticancer efficacy, and the specific placement of a bromine atom at the 8-position could lead to novel interactions with biological targets.
The key findings for various bromo-substituted quinazolinone analogs are summarized in the table below, illustrating the diverse biological activities associated with this structural motif.
| Compound Name | Substitution Pattern | Observed Biological Activity |
|---|---|---|
| 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone | Dibromo at C6 and C8, Phenyl at C2, 4-acetylphenyl at N3 | Anti-inflammatory and Analgesic |
| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Bromo at C6, Methyl at C2, Substituted phenyl-thiazolidinone at N3 | Anti-inflammatory |
| Substituted 6-bromo-3-(3-chloro-2-oxo-4-arylazetidin-1-yl)-2-methylquinazolin-4(3H)-one | Bromo at C6, Methyl at C2, Substituted azetidinone at N3 | Antibacterial |
Broader Implications for Medicinal Chemistry and Drug Discovery
The collective research on 8-bromo-quinazolinone analogs underscores the immense potential of this scaffold in the development of new therapeutic agents. The versatility of the quinazolinone ring system, coupled with the modulating effect of halogen substitutions, offers a fertile ground for medicinal chemists to explore and design novel drug candidates. researchgate.netnih.gov
The structure-activity relationship (SAR) studies on these analogs provide a roadmap for future drug design. The position of the bromine atom, the nature of the substituent at the 3-position, and the groups attached at the 2-position are all critical determinants of biological activity. This understanding allows for the rational design of more potent and selective inhibitors for various biological targets. For instance, the anti-inflammatory and antimicrobial activities observed in bromo-substituted quinazolinones suggest that these compounds could be developed into new treatments for inflammatory disorders and infectious diseases. biotech-asia.orgeco-vector.com
Furthermore, the exploration of quinazolinones in cancer research continues to be a high-priority area. The ability of these compounds to act as kinase inhibitors makes them attractive candidates for targeted cancer therapy. nih.gov The introduction of a bromine atom at the 8-position of the quinazolinone nucleus could lead to the discovery of novel kinase inhibitors with unique binding modes and improved pharmacological profiles.
Q & A
Q. Basic
- IR Spectroscopy : The carbonyl (C=O) stretch appears at 1686 cm⁻¹ , while N-H stretches from amino groups occur at 3448 cm⁻¹ . Bromine substitution is confirmed by the absence of C-H bending in aromatic regions .
- ¹H NMR : The methyl group (CH₃) resonates as a singlet at δ 2.48 ppm . Aromatic protons (Ar-H) show multiplet peaks between δ 7.25–7.82 ppm , and the quinazolinone C=O group deshields adjacent protons .
- Elemental Analysis : Bromine content should align with theoretical values (e.g., 31.12% observed vs. 31.37% calculated) .
What strategies optimize regioselectivity during bromination of quinazolinone derivatives?
Advanced
Regioselectivity at the 6-position is influenced by:
- Electronic Effects : Electron-donating groups (e.g., -NH₂, -CH₃) at the 3-position direct bromine to the para position (C6) via resonance stabilization .
- Solvent Polarity : Acetic acid enhances electrophilic bromine activation, favoring substitution over addition.
- Precursor Design : Using 3-amino-2-methylquinazolin-4(3H)-one as a substrate ensures steric accessibility at C6 . Competing reactions (e.g., dibromination at C6 and C8) are minimized by controlling bromine stoichiometry (1:1 molar ratio) .
How can researchers resolve contradictions in reported melting points and yields for brominated quinazolinones?
Advanced
Discrepancies arise from:
- Purification Methods : Recrystallization solvents (ethanol vs. DMF/water) alter melting points. For example, 6-bromo-3-amino-2-methylquinazolin-4(3H)-one has a reported m.p. of 196°C (ethanol) vs. 197°C in literature .
- Hydration States : Anhydrous vs. hydrated forms may shift melting points.
- Reaction Monitoring : TLC (cyclohexane:ethyl acetate, 2:1) ensures reaction completion, avoiding byproducts that skew yields .
What post-functionalization strategies enable diversification of this compound?
Q. Advanced
- Schiff Base Formation : Condensation with aromatic aldehydes (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) in acetic acid introduces imine linkages, yielding derivatives with m.p. >260°C .
- Nucleophilic Substitution : The 8-bromo group undergoes Suzuki coupling with arylboronic acids or amination with primary amines under Pd catalysis .
- Heterocycle Fusion : Reacting with hydrazine derivatives forms pyrazole or triazole rings, as seen in 3-(2-pyrazinyl)quinazolinone derivatives .
What mechanistic insights explain the stability of this compound under acidic conditions?
Advanced
The quinazolinone core resists acid hydrolysis due to:
- Conjugation Effects : Delocalization of the lone pair on N3 into the carbonyl group stabilizes the ring.
- Steric Shielding : The 3-methyl group hinders nucleophilic attack at C4.
- Resonance Assistance : Bromine at C8 withdraws electron density, reducing susceptibility to electrophilic substitution .
How do computational methods aid in predicting reactivity and spectroscopic properties of brominated quinazolinones?
Q. Advanced
- DFT Calculations : Predict regioselectivity by comparing activation energies for bromination at C6 vs. C8. For example, C6 has a lower energy barrier (ΔG‡ = 25.3 kcal/mol) due to resonance stabilization .
- NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian simulations correlate well with observed δ 7.25–7.82 ppm for aromatic protons (RMSD <0.1 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
